Desogestrel

Descripción general

Descripción

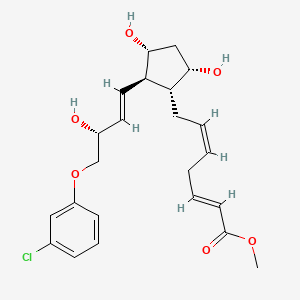

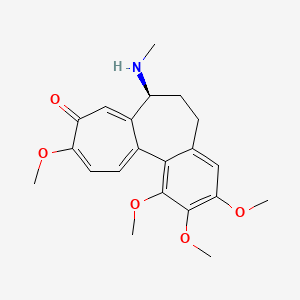

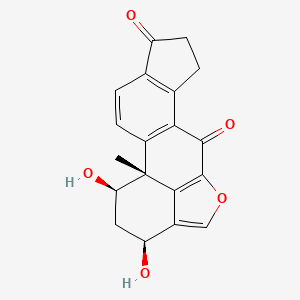

Desogestrel es un progestágeno sintético, comúnmente utilizado en anticonceptivos orales. Es un progestágeno de tercera generación, conocido por su alta selectividad y mínima actividad androgénica. El this compound se utiliza a menudo en combinación con etinilestradiol para prevenir el embarazo y controlar los síntomas de la menopausia .

Mecanismo De Acción

El desogestrel ejerce sus efectos uniéndose selectivamente al receptor de progesterona. Al ingresar a la célula, actúa como un factor de transcripción, modificando la síntesis de ARN mensajero e inhibiendo la ovulación . El this compound también espesa el moco cervical, dificultando la entrada de espermatozoides al útero, y altera el endometrio para reducir la probabilidad de implantación .

Aplicaciones Científicas De Investigación

El desogestrel tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los progestágenos.

Análisis Bioquímico

Biochemical Properties

Desogestrel is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . This active metabolite mediates the progestin effects of this compound . The unique 11-methylene side chain of this compound prevents it from being metabolized to any other known progestin .

Cellular Effects

This compound, through its active metabolite 3-keto-desogestrel, exerts its effects on various types of cells, primarily those in the female reproductive system . It influences cell function by inducing endometrial changes characteristic of pregnancy .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 3-keto-desogestrel, which mediates the progestin effects . This active metabolite binds to progestin receptors in target cells, influencing gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and consistent effects over time . Its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . Studies have shown that at high doses, this compound exerts powerful hormonal effects, but no chronic toxicity was observed .

Metabolic Pathways

This compound is rapidly and completely metabolized in the liver and gut wall to 3-keto-desogestrel . This metabolic pathway is unique to this compound due to its 11-methylene side chain .

Transport and Distribution

After oral administration, this compound is rapidly absorbed and distributed within the body . It is transported to target cells where it is metabolized to its active form, 3-keto-desogestrel .

Subcellular Localization

This compound, as a lipophilic molecule, can diffuse across the cell membrane and enter cells . Once inside the cell, it is metabolized to 3-keto-desogestrel, which can bind to progestin receptors and exert its effects .

Métodos De Preparación

El desogestrel se sintetiza a través de una serie de reacciones químicas complejas. El proceso generalmente comienza con 11 alfa-hidroxi-18-metil-estra-4-eno-3,17-diona como material de partida. La ruta sintética implica varios pasos, incluida la protección del grupo 3-cetona con etanodiol, la protección del grupo 17-cetona con imina y reacciones posteriores como la oxidación IBX, la olefinación de Wittig, la desprotección por acidólisis y la etilación de potasio acetilénico . Los métodos de producción industrial a menudo emplean la hidroxilación microbiológica y las reacciones de ciclización catalizadas por paladio para lograr la síntesis a gran escala .

Análisis De Reacciones Químicas

El desogestrel experimenta varias reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como IBX y agentes reductores para transformaciones específicas. El principal producto formado a partir de estas reacciones es 3-ceto-desogestrel .

Comparación Con Compuestos Similares

El desogestrel se compara a menudo con otros progestágenos, como:

Norgestimate: Otro progestágeno de tercera generación con potencia similar pero diferentes propiedades farmacocinéticas.

Levonorgestrel: Un progestágeno de segunda generación con mayor actividad androgénica y diferentes perfiles de efectos secundarios.

Gestodene: Conocido por su alta potencia y efectos androgénicos mínimos, similar al this compound.

Dienogest: Un progestágeno de cuarta generación con propiedades antiandrogénicas.

La singularidad del this compound radica en su alta selectividad para los receptores de progesterona y su mínima actividad androgénica, lo que lo convierte en una opción preferida para los anticonceptivos orales .

Propiedades

Número CAS |

54024-22-5 |

|---|---|

Fórmula molecular |

C22H30O |

Peso molecular |

310.5 g/mol |

Nombre IUPAC |

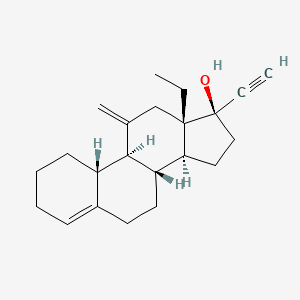

(13S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |

Clave InChI |

RPLCPCMSCLEKRS-OGKXSSEESA-N |

Impurezas |

Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol; 13-ethyl-11-methylenegon-4-en-17-one. |

SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

SMILES isomérico |

CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CCCCC34 |

SMILES canónico |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Apariencia |

Solid powder |

Punto de ebullición |

428ºC |

Color/Form |

Crystals |

melting_point |

109-110ºC 109-110 °C 109.5 °C |

| 54024-22-5 | |

Descripción física |

Solid |

Pictogramas |

Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

1 mg/ml Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane. 3.01e-03 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol 13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol 18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)- alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17 Cerazette Desogestrel Marvelon Org 2969 Org-2969 Org2969 |

Presión de vapor |

6.20X10-8 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.